molecular formula C22H15ClN2O3 B5704948 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B5704948
M. Wt: 390.8 g/mol
InChI Key: LCZWWAVXXRQGLP-UHFFFAOYSA-N
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Description

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities. This compound, with its unique structure, holds potential in various fields of scientific research, including medicinal chemistry, due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then cyclized to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .

Scientific Research Applications

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it could inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 4-phenylquinazoline-2,4(1H,3H)-dione

Uniqueness

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique pharmacological profiles .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-16-12-10-15(11-13-16)20(26)14-24-19-9-5-4-8-18(19)21(27)25(22(24)28)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZWWAVXXRQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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